

An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Chloromethyl)benzyl alcohol**, a versatile bifunctional organic compound. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and advanced materials.

Core Molecular and Physical Properties

4-(Chloromethyl)benzyl alcohol, with the IUPAC name [4-(chloromethyl)phenyl]methanol, is a para-substituted aromatic compound. The presence of both a hydroxymethyl and a chloromethyl group allows for selective chemical modifications at two distinct sites.

Property	Value
Molecular Formula	C ₈ H ₉ ClO ^[1] ^[2]
Molecular Weight	156.61 g/mol ^[1] ^[2]
CAS Number	16473-35-1
Appearance	White to off-white crystalline solid
Melting Point	58-60 °C
Boiling Point	276 °C
InChI Key	OGALXJIOJZXBBP-UHFFFAOYSA-N
SMILES	C1=CC(=CC=C1CO)CCl ^[1]

Experimental Protocols

A common and efficient method for the synthesis of **4-(Chloromethyl)benzyl alcohol** is the reduction of 4-(chloromethyl)benzoic acid.

Synthesis via Borane-THF Reduction of 4-(Chloromethyl)benzoic Acid^[1]^[2]^[3]

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

- 4-(Chloromethyl)benzoic acid
- Anhydrous Tetrahydrofuran (THF)
- 1M Borane-THF solution
- Methanol
- Hexane
- Ethyl acetate

- Silica gel for column chromatography

Procedure:

- Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a 1M solution of borane-THF in THF (e.g., 90 mL, 90 mmol) dropwise to the stirred solution at 20°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C to decompose the excess borane.
- Remove the solvents under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and moving to 3:1) to yield **4-(Chloromethyl)benzyl alcohol** as a colorless solid.

Synthetic Applications and Reaction Pathways

4-(Chloromethyl)benzyl alcohol is a key building block in the synthesis of more complex molecules. For example, it serves as a precursor for prodrugs, where the alcohol functionality is modified to enhance properties such as bioavailability.^[1] A straightforward example is its acetylation to form 4-(chloromethyl)benzyl acetate.

Caption: Acetylation of **4-(Chloromethyl)benzyl alcohol**.

This reaction pathway highlights the utility of **4-(Chloromethyl)benzyl alcohol** in modifying the alcohol group while leaving the chloromethyl group available for subsequent reactions, a

common strategy in multi-step organic synthesis. This compound is also a precursor in the synthesis of the stem cell mobilizer, Plerixafor, and various antifungal agents.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 2. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106637#4-chloromethyl-benzyl-alcohol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b106637#4-chloromethyl-benzyl-alcohol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com